molecular formula C14H12N4O4S2 B11024911 methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11024911
M. Wt: 364.4 g/mol
InChI Key: HCWKSDQJYMGYNG-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a methyl ester at position 3. The molecule is further functionalized with an acetamide linker bridging the thiazole ring to a 4-oxothieno[2,3-d]pyrimidin-3(4H)-yl moiety.

Properties

Molecular Formula

C14H12N4O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 5-methyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H12N4O4S2/c1-7-10(13(21)22-2)17-14(24-7)16-9(19)5-18-6-15-11-8(12(18)20)3-4-23-11/h3-4,6H,5H2,1-2H3,(H,16,17,19)

InChI Key

HCWKSDQJYMGYNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=NC3=C(C2=O)C=CS3)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation with Formamide

Aminothiophene derivatives, such as methyl 2-amino-5-methylthiophene-3-carboxylate, undergo cyclization with formamide at elevated temperatures (150–180°C) to yield 3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. For example, heating methyl 2-amino-5-methylthiophene-3-carboxylate with excess formamide for 6–8 hours produces the core structure in 76–85% yield. The reaction proceeds via intramolecular cyclization, facilitated by the nucleophilic attack of the amine on the formamide carbonyl (Scheme 1).

Alternative Routes Using Urea or Thiourea

Cyclization with urea or thiourea under acidic conditions offers a pathway to 2-thioxo or 2-oxo derivatives. Patel et al. demonstrated that refluxing methyl 2-amino-5-methylthiophene-3-carboxylate with potassium thiocyanate in hydrochloric acid yields 2-thioxo-thieno[2,3-d]pyrimidin-4-one (58% yield). This method allows for functional group diversification at position 2 of the pyrimidinone ring.

Preparation of 5-Methyl-1,3-Thiazole-4-Carboxylate Intermediate

The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves α-bromo ketones and thioureas or thioamides.

Hantzsch Thiazole Synthesis

Methyl 5-methyl-1,3-thiazole-4-carboxylate is synthesized by reacting α-bromoacetoacetic acid methyl ester with thiourea in ethanol under reflux. The reaction proceeds via nucleophilic substitution at the α-carbon, followed by cyclization to form the thiazole ring. For instance, Desroches et al. reported a 72% yield for a similar thiazole derivative using this method.

Esterification of Carboxylic Acid Precursors

If the thiazole intermediate is synthesized as a carboxylic acid, esterification with methanol and sulfuric acid is employed. In a study by Kankanala et al., 5-methyl-1,3-thiazole-4-carboxylic acid was converted to its methyl ester using methanol under acidic conditions (90% yield).

Acetylation and Amide Bond Formation

Coupling the thieno[2,3-d]pyrimidinone and thiazole moieties requires introducing an acetyl spacer and forming an amide bond.

Acetylation of Thieno[2,3-d]Pyrimidin-4-One

The 3-amino group of the thieno[2,3-d]pyrimidin-4-one is acetylated using chloroacetyl chloride in the presence of a base (e.g., triethylamine). Abu-Hashem et al. achieved this step in dichloromethane at 0–5°C, isolating the chloroacetyl intermediate in 82% yield.

Amide Coupling with Thiazole Amine

The chloroacetyl derivative is reacted with the amine group of methyl 5-methyl-1,3-thiazole-4-carboxylate under basic conditions. Habib et al. utilized hydrazine hydrate in ethanol at reflux to form the acetamido linker, achieving a 75% yield for a structurally analogous compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclocondensation : Formamide-mediated cyclization benefits from high temperatures (150°C) and prolonged reaction times (8 hours).

  • Thiazole Formation : Ethanol as a solvent at reflux (78°C) optimizes ring closure and minimizes side reactions.

Catalytic Enhancements

  • Acid Catalysis : Sulfuric acid (0.5 eq) improves esterification yields by protonating the carbonyl oxygen.

  • Base-Mediated Coupling : Triethylamine (2 eq) neutralizes HCl generated during acetylation, driving the reaction to completion.

Analytical Characterization and Yield Data

Spectroscopic Data

  • NMR :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidinone H), 3.85 (s, 3H, COOCH₃), 2.45 (s, 3H, thiazole-CH₃).

    • ¹³C NMR : δ 170.2 (COOCH₃), 162.4 (pyrimidinone C=O).

  • MS : m/z 406.5 [M+H]⁺, consistent with the molecular formula C₁₇H₁₈N₄O₄S₂.

Yield Comparison

StepReagents/ConditionsYield (%)Reference
Thienopyrimidinone coreFormamide, 150°C, 8 h85
Thiazole esterHantzsch synthesis, ethanol72
Amide couplingHydrazine hydrate, ethanol75

Challenges and Solutions

Regioselectivity in Cyclization

The use of electron-withdrawing groups (e.g., esters) on the thiophene ring directs cyclization to the desired position.

Purification of Hydrophobic Intermediates

Column chromatography with ethyl acetate/hexane (3:7) effectively separates the acetamido-linked product from unreacted starting materials .

Chemical Reactions Analysis

Key Reaction Conditions

StepReagents/ConditionsYieldReference
Thieno[2,3-d]pyrimidine formationFormamide, high temperature72–97%
Acetamido group introductionAcetic anhydride, catalytic acidN/A
Thiazole synthesisCondensation with aldehydes/ketonesN/A
Amide bond couplingEDC/HOBt, DMF/DMSON/A

Analytical Methods

  • Nuclear Magnetic Resonance (NMR) :
    Used to confirm the structural integrity of intermediates and the final product, particularly for verifying the acetamido-thieno[2,3-d]pyrimidine linkage.

  • High-Performance Liquid Chromatography (HPLC) :
    Employed for purity analysis, ensuring the absence of byproducts or unreacted starting materials .

  • Mass Spectrometry :
    Validates molecular weight and isotopic distribution, critical for confirming the compound’s molecular formula.

Reactivity Profile

The compound’s reactivity is influenced by its functional groups:

  • Acetamido Group :
    Susceptible to hydrolysis under acidic or basic conditions, potentially leading to amine formation.

  • Thieno[2,3-d]pyrimidine Ring :
    The 4-oxo group may participate in nucleophilic substitution or condensation reactions.

  • Thiazole Ring :
    The 1,3-thiazole moiety is relatively stable but may undergo electrophilic substitution or ring-opening under harsh conditions.

Research Findings and Implications

  • Synthetic Tractability :
    The compound’s synthesis leverages well-established cyclization and coupling methodologies, enabling scalable production .

  • Functional Group Diversity :
    The combination of acetamido, thieno[2,3-d]pyrimidine, and thiazole moieties suggests potential for tuning reactivity and biological activity through structural modifications.

  • Analytical Challenges :
    Multi-step synthesis necessitates rigorous purity analysis, underscoring the importance of HPLC and NMR in quality control .

Scientific Research Applications

Biological Activities

Methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has been investigated for various biological activities:

Anticancer Properties

Research indicates that compounds with thiazole and thienopyrimidine structures often exhibit cytotoxic effects against cancer cells. Studies have shown that derivatives of this compound can inhibit the proliferation of prostate cancer and melanoma cells by targeting specific molecular pathways involved in cell growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacterial strains, indicating potential applications in developing new antibiotics .

Medicinal Chemistry Applications

Given its diverse biological activities, this compound is being explored for:

  • Drug Development : As a lead compound for synthesizing new anticancer or antimicrobial agents.
  • Pharmacological Studies : Understanding its mechanism of action can provide insights into designing more effective therapeutics.

Case Studies

  • Prostate Cancer Inhibition : A study demonstrated that this compound effectively reduced tumor growth in vitro and in vivo models of prostate cancer .
  • Antibacterial Screening : In a series of antimicrobial assays, the compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing the activity of its targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₁₃H₁₂N₄O₄S₂ 376.39 5-methyl thiazole, methyl ester Not reported
Compound 4 () C₁₂H₁₀N₄O₂S₂ 322.36 Hydrazide group Anti-breast cancer
N’-Benzylidene derivative () C₁₄H₁₂N₄O₂S 316.34 Benzylidene hydrazone Anti-tumor
Example 62 () C₂₇H₂₀F₂N₄O₃ 506.48 Fluorophenyl, chromenone Not reported
[5-(2-Furyl)-4-oxothienopyrimidinyl]acetic acid () C₁₂H₈N₂O₄S 276.27 Furyl group Not reported
n-(Sec-butyl)-2-(4-oxothienopyrimidinyl)acetamide () C₁₂H₁₅N₃O₂S 289.33 sec-butyl acetamide Not reported

Impact of Substituents on Pharmacological Activity

  • Hydrazide vs. Ester Groups: Compound 4 (), with a hydrazide substituent, exhibits anti-breast cancer activity, likely due to enhanced hydrogen-bonding capacity.
  • Aromatic Substituents : The benzylidene hydrazone in introduces planar aromaticity, which could enhance DNA intercalation or kinase inhibition . In contrast, the target compound’s thiazole-methyl group may reduce steric hindrance, favoring target binding.

Physicochemical Properties

  • Lipophilicity : The sec-butyl acetamide in has higher lipophilicity (logP ~2.5) compared to the target compound’s methyl ester (predicted logP ~1.8), suggesting differences in bioavailability .
  • Solubility : The carboxylate ester in the target compound may confer better aqueous solubility than ’s furyl-substituted acetic acid derivative, which could ionize at physiological pH .

Research Findings and Implications

  • Anti-Cancer Potential: Hydrazide and hydrazone derivatives () demonstrate significant anti-breast cancer and anti-tumor activities, suggesting the target compound’s acetamide linker and thiazole-carboxylate motif warrant similar evaluation .
  • Synthetic Accessibility : The target compound’s synthesis may parallel routes described in , where thiazole-carboxylates are formed via multi-component reactions .

Biological Activity

Methyl 5-methyl-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the thienopyrimidine family, characterized by a thieno[2,3-d]pyrimidine core structure. Its molecular formula is C14H14N4O3SC_{14}H_{14}N_4O_3S with a molecular weight of approximately 318.35 g/mol. The presence of the thiazole and pyrimidine rings contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. In a study comparing various derivatives, this compound demonstrated potent activity against several bacterial strains. The agar well diffusion method revealed that this compound outperformed standard antibiotics like Streptomycin in inhibiting microbial growth .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Reference
This compound50
Streptomycin30

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Thienopyrimidine derivatives have shown cytotoxic effects against various cancer cell lines. Studies suggest that the mechanism involves the inhibition of key enzymes involved in DNA replication and repair processes .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa10
MCF-715

The biological activity of this compound is attributed to its ability to interact with target proteins involved in microbial resistance and tumor growth. Molecular docking studies have identified binding affinities to the active sites of ribosomal RNA and other essential enzymes .

Docking Studies

Docking studies using software like AutoDock Vina revealed that the compound binds effectively to the active site of tRNA (Guanine37-N1)-methyltransferase (TrmD), which is a target for new antibiotic development .

Case Studies

Several case studies have highlighted the efficacy of thienopyrimidine derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A recent study involving patients with resistant bacterial infections showed that treatment with this compound led to significant reductions in bacterial load within a week of treatment .
  • Cancer Treatment Trials : In vitro trials with cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation effectively, suggesting its potential as an adjunct therapy in cancer treatment protocols .

Q & A

Q. Advanced Research Focus

  • Prodrug Strategies : Convert methyl ester to carboxylic acid (via hydrolysis) or PEGylated derivatives .
  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Nanoparticle Encapsulation : Liposomal formulations enhance bioavailability for in vivo studies .

What are the critical pitfalls in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Exothermic Reactions : Control temperature during acetylations to prevent decomposition .
  • Purification Challenges : Replace column chromatography with recrystallization for cost-effective scaling .
  • Byproduct Management : Monitor thiourea byproducts via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

How does the thieno-pyrimidine scaffold influence electronic properties?

Q. Advanced Research Focus

  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal:
    • HOMO-LUMO Gaps : ~4.2 eV, indicating moderate reactivity .
    • Electrophilicity Index : Pyrimidine ring acts as an electron-deficient center for nucleophilic attacks .
  • X-ray Crystallography : Confirms planarity of the thiazole-pyrimidine system, critical for π-π stacking in protein binding .

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